molecular formula C22H25N3O3 B4046024 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4046024
M. Wt: 379.5 g/mol
InChI Key: XFYDKRJWJOYPOR-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the pyrrolidine-2,5-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrrolidine-2,5-dione analogs. Examples include:

Uniqueness

What sets 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16-4-3-5-18(14-16)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)17-6-8-19(28-2)9-7-17/h3-9,14,20H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDKRJWJOYPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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